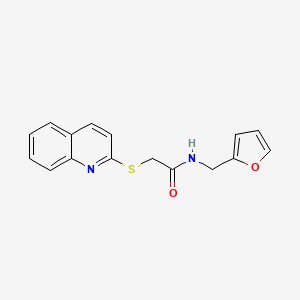
N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide is a heterocyclic molecule that incorporates furan and quinoline moieties. These structural motifs are commonly found in compounds with significant biological activities, and their derivatives are often explored for potential therapeutic applications. The furan ring, a five-membered oxygen-containing heterocycle, and the quinoline, a fused benzene and pyridine ring, are both known for their pharmacophore properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a palladium-catalysed cyclisation was used to create a furo[3,2-c]quinolin-4(5H)-one derivative, optimizing the yield by varying the catalyst, base, and solvent . Another study reported the synthesis of quinoxaline derivatives, which are structurally similar to quinoline, through a chemoselective reaction with soft electrophiles . These methods highlight the potential synthetic routes that could be adapted for the synthesis of N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide would likely exhibit interesting electronic and steric properties due to the presence of both furan and quinoline rings. The sulfur atom in the sulfanylacetamide moiety could also contribute to the molecule's ability to bind to biological targets, as seen in the molecular modeling studies of quinoxaline derivatives, which showed good binding to the human thymidylate synthase enzyme .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from related studies. For example, the 2-(furan-2-yl)thiazolo[5,4-f]quinoline derivative underwent various electrophilic and nucleophilic substitution reactions, including nitration, bromination, formylation, and acylation . These reactions are indicative of the potential chemical transformations that N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide could undergo, which could be useful for further functionalization or for probing its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide are not provided, the properties of similar compounds can offer some insights. Heterocyclic compounds like those mentioned often have significant solubility in organic solvents and may exhibit fluorescence due to their conjugated systems . The presence of the sulfanyl group could also influence the compound's acidity and nucleophilicity, affecting its solubility and reactivity.
Relevant Case Studies
The provided papers do not mention case studies directly related to N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide. However, the biological activities of structurally related compounds have been explored. For instance, quinoxaline derivatives showed inhibitory action against cancer cell lines , and furan coupled quinoline diamide hybrids exhibited antitubercular activity . These studies suggest that N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide could also possess interesting biological properties worthy of further investigation.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-13-5-3-9-20-13)11-21-16-8-7-12-4-1-2-6-14(12)18-16/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIRPYBYNNACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

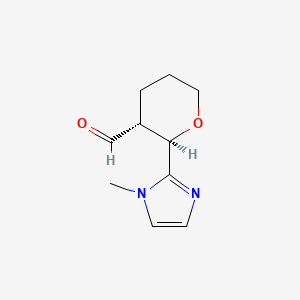
![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)
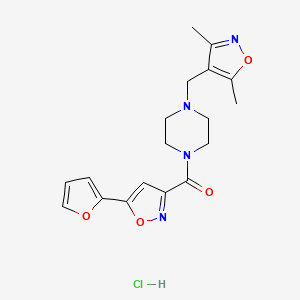
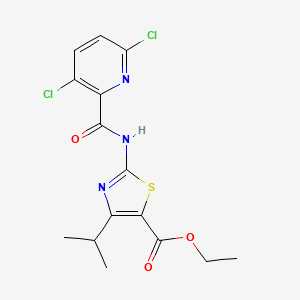
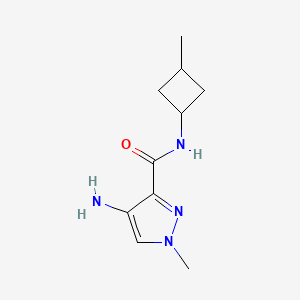
![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)
![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)
![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)
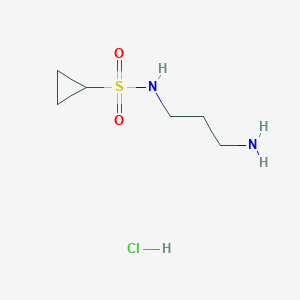
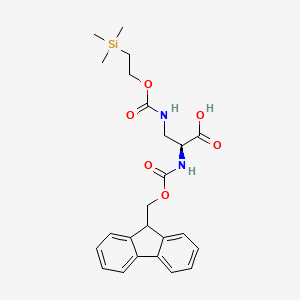
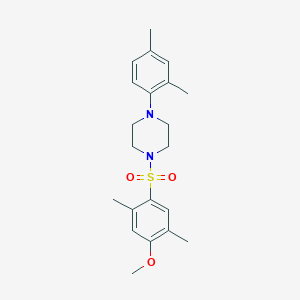
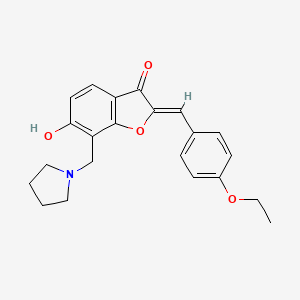

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)